molecular formula C15H22N2O2S2 B12482699 Methyl 2-[(cycloheptylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate

Methyl 2-[(cycloheptylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate

Cat. No.: B12482699
M. Wt: 326.5 g/mol
InChI Key: FWKQPEUFZMGIEZ-UHFFFAOYSA-N
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Description

Methyl 2-[(cycloheptylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(cycloheptylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate amines and carbamothioyl groups. One common method includes the reaction of methyl 2-amino-5-methylthiophene-3-carboxylate with cycloheptyl isothiocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(cycloheptylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(cycloheptylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(cycloheptylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(cycloheptylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its cycloheptylcarbamothioyl group contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H22N2O2S2

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 2-(cycloheptylcarbamothioylamino)-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C15H22N2O2S2/c1-10-9-12(14(18)19-2)13(21-10)17-15(20)16-11-7-5-3-4-6-8-11/h9,11H,3-8H2,1-2H3,(H2,16,17,20)

InChI Key

FWKQPEUFZMGIEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=S)NC2CCCCCC2)C(=O)OC

Origin of Product

United States

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